molecular formula C11H11NOS2 B2887640 (S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one CAS No. 1519060-84-4

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one

Cat. No. B2887640
M. Wt: 237.34
InChI Key: JMFXRMBPKFNSGR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one, commonly known as S-PTT, is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It has been widely studied due to its unique structure and potential applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study highlighted the synthesis of novel compounds containing 2-thioxothiazolidin-4-one derivatives, which were evaluated for their in vitro antibacterial and antifungal activities against several strains. The compounds showed varying degrees of potency, with some demonstrating significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (H. B'Bhatt & S. Sharma, 2017). Another research presented a series of derivatives prepared from methyl 3-arylacrylates, showing moderate inhibitory activity against Gibberella zeae, a significant plant pathogen (Yuanyuan Liu et al., 2012).

Anticancer Activity

Research into rhodanine derivatives, closely related to (S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one, revealed potential as HIV-1 and JSP-1 inhibitors, showing promise for therapeutic applications in the treatment of HIV (Sukanta Kamila et al., 2011). Additionally, novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were synthesized and showed potent in vitro anticancer activity against various cancer cell lines, highlighting the structural versatility and therapeutic potential of this chemical framework (V. Madhusudhanrao & V. Manikala, 2020).

Trypanocidal and Anticancer Activities

A study synthesized novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, which were evaluated for their trypanocidal activity against Trypanosoma species and anticancer activity in vitro. Some compounds showed high selectivity and potency, suggesting significant therapeutic potential (S. Holota et al., 2019).

properties

IUPAC Name

1-[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXRMBPKFNSGR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@H](CSC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Phenyl-2-thioxothiazolidin-3-yl)ethan-1-one

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